Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
SOVNDLFKPGLMEE-RQJHMYQMSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C[C@H](C=C1)O |
Canonical SMILES |
COC(=O)CC1CC(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Lipase-Catalyzed Asymmetric Hydrolysis
The desymmetrization of prochiral diacetates using Novozym-435® (immobilized Candida antarctica lipase B) has been demonstrated for related cyclopentenyl acetates. For example, cis-3,5-diacetoxy-1-cyclopentene undergoes enantioselective hydrolysis to yield (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate with >98% enantiomeric excess (ee). Adapting this method for the target compound would require:
Transesterification for Methyl Ester Installation
Following desymmetrization, the free hydroxyl group at C4 could be methylated via transesterification:
Triethylamine or diisopropylethylamine catalyzes this reaction, with dichloromethane as the solvent.
Chemical Synthesis Routes
Acylation of Cyclopentenol Intermediates
A patent describing the synthesis of cetirizine intermediates provides a template for acylation:
Cyclopentene Oxide Ring-Opening
Epoxidation of cyclopentadiene followed by nucleophilic ring-opening offers an alternative route:
-
Epoxidation : Using m-chloroperbenzoic acid (mCPBA) to form cyclopentene oxide.
-
Nucleophilic attack : Acetic acid opens the epoxide, guided by Lewis acids (e.g., BF₃·OEt₂) to control stereochemistry.
-
Methylation : Esterification with methanol under acidic conditions.
Stereochemical Control Techniques
Chiral Resolution via Diastereomeric Salts
The British Patent cited in resolves racemic mixtures using tartaric acid derivatives. For the target compound:
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of diketones could induce the desired configuration:
This method remains theoretical but aligns with industrial practices for similar substrates.
Process Optimization and Scale-Up
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(1R,4R)-4-oxocyclopent-2-en-1-yl]acetic acid.
Reduction: Formation of 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]ethanol.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include stereoisomers, cyclohexene-based derivatives, and compounds with modified functional groups. Below is a detailed comparison:
Stereoisomeric Variants
(a) (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate (CAS 426226-10-0)
- Structure : Differs in stereochemistry at the 4-position (S-configuration instead of R).
- Properties : Similar molecular formula (C₈H₁₂O₃ ) and weight (156.18 g/mol) but distinct optical rotation. The (1R,4S) diastereomer reported an [α]D = +150.4 (c = 0.1, CHCl₃), indicating significant stereochemical divergence .
- Synthesis : Prepared via TBS ether deprotection using TBAF/THF, followed by chromatography .
(b) Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate (CAS 120052-54-2)
- Structure : Both hydroxyl and acetate groups in (1S,4S) configuration.
- Properties : Identical molecular weight (156.18 g/mol) but distinct stereochemical environment, leading to differences in solubility and crystallinity. Marketed at $4,000/g (1 g scale), suggesting higher synthetic complexity compared to the (1R,4R) isomer .
Cyclohexene-Based Analogs
(a) Ethyl 2-[(1R,4R)-4-[(Dimethylcarbamoyl)amino]cyclohexyl]acetate (CAS 1642586-63-7)
- Structure: Cyclohexene ring replaces cyclopentene, with a dimethylcarbamoyl amino group at the 4-position.
- Properties : Larger molecular weight (C₁₃H₂₄N₂O₃ , 256.34 g/mol) and increased hydrophobicity (logP ~1.7). Discontinued commercial availability suggests stability or synthesis challenges .
(b) 2-((1R,4R)-4-Hydroxy-4-methylcyclohex-2-enyl)propan-2-yl acetate (CAS 121958-61-0)
- Structure : Cyclohexene ring with a methyl group at the 4-position.
- Properties: Higher molecular weight (C₁₂H₂₀O₃, 212.29 g/mol) and steric bulk, reducing ring strain compared to cyclopentene derivatives. No optical rotation data reported .
Functional Group Modifications
(a) (1R,4S)-rel-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]acetamide
- Structure : Acetamide replaces the acetate ester.
- Properties : Increased hydrogen-bonding capacity (amide group) alters solubility and bioavailability. Used as a carbocyclic nucleoside intermediate .
(b) 2-[(1R,4R)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-en-1-yl]acetic acid (CAS 2402789-91-5)
- Structure: tert-Butoxycarbonyl (Boc)-protected amino group at the 4-position.
- Properties: Carboxylic acid functionalization (C₁₂H₁₉NO₄, 241.28 g/mol) enables salt formation, enhancing water solubility. Potential use in peptide coupling .
Key Research Findings
- Stereochemical Influence : The (1R,4R) configuration confers distinct reactivity in ring-opening reactions compared to (1R,4S) or (1S,4S) isomers. For example, the (1R,4R) isomer may favor specific transition states in Diels-Alder reactions due to reduced steric hindrance .
- Synthetic Accessibility : The (1R,4R) isomer is synthesized via stereoselective methods, such as enzymatic resolution or chiral auxiliary-based approaches, whereas (1S,4S) isomers require costly chiral catalysts .
- Commercial Viability: Limited availability of the (1R,4R) isomer (e.g., CAS 426226-10-0) suggests niche applications, while cyclohexene derivatives are more prevalent in drug discovery pipelines .
Biological Activity
Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate, a compound with potential biological significance, has garnered attention in the field of medicinal chemistry due to its structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 426225-93-6 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 158.21 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 208 °C |
| Melting Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related compound, methyl (R,E)-3-(1-hydroxy-4-oxocyclopent-2-en-1-yl)-acrylate, demonstrated broad-spectrum antimicrobial effects against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests that this compound may possess similar properties worth investigating.
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In related research, compounds derived from cyclopentene structures were tested against cancer cell lines. Notably, one derivative did not exhibit cytotoxicity towards KB cancer cells or MRC5 non-cancer cells at concentrations up to 1 mg/mL . Such findings imply that this compound may also have a favorable cytotoxicity profile.
Case Study: Antiviral Activity
In a comparative study of nucleoside analogues, certain derivatives showed moderate antiviral activity against respiratory syncytial virus (RSV) and other pathogens . While specific data for this compound is limited, the structural similarities suggest potential for further exploration in antiviral applications.
Mechanistic Insights
Research into the mechanism of action for similar compounds indicates that they may interfere with metabolic pathways in pathogens. For instance, derivatives have been shown to inhibit fatty acid synthesis and promote beta-oxidation in various biological models . Understanding these mechanisms could provide insights into how this compound functions biologically.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate, and how is stereochemical fidelity ensured?
- The synthesis typically involves cyclopentene derivatives as precursors, with hydroxylation and esterification steps. For example, hydrogenation of phenolic intermediates followed by stereoselective esterification is a common approach . Enantiomeric control is achieved using chiral catalysts or enzymatic methods, with reaction conditions (e.g., temperature, solvent polarity) optimized to minimize racemization .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- X-ray crystallography (e.g., SHELX programs ) is critical for resolving stereochemistry. NMR spectroscopy (¹H, ¹³C, and 2D COSY) identifies functional groups and coupling constants, while HPLC (with chiral columns) quantifies enantiomeric excess . Purity is validated via gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) .
Q. How does the ester group influence the compound’s stability under varying pH conditions?
- The ester moiety is prone to hydrolysis in acidic or basic environments. Kinetic studies using UV-Vis spectroscopy or NMR monitoring reveal degradation rates. Buffered solutions (pH 4–7) are recommended for storage to prolong stability .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of the (1R,4R) isomer?
- Asymmetric catalysis (e.g., chiral Ru or Rh complexes) enhances stereocontrol during cyclopentene hydroxylation. Dynamic kinetic resolution (DKR) can invert undesired stereoisomers in situ. Computational modeling (DFT) aids in predicting transition states to refine catalyst design .
Q. What mechanistic insights explain the compound’s reactivity in ring-opening or functionalization reactions?
- The cyclopentene ring undergoes electrophilic addition (e.g., epoxidation) or Diels-Alder reactions due to strain and electron-rich double bonds. Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁸O) track reaction pathways .
Q. How does the compound interact with biological targets, and what in vitro assays validate these interactions?
- Preliminary studies on analogs suggest binding to G-protein-coupled receptors (GPCRs) or enzymes like cyclooxygenase. Surface plasmon resonance (SPR) quantifies binding affinity, while molecular docking (using AutoDock Vina) predicts binding poses. Cell-based assays (e.g., luciferase reporters) assess downstream signaling .
Q. What comparative studies highlight differences between (1R,4R) and its stereoisomers in biological or catalytic applications?
- Enantioselective bioassays reveal that the (1R,4R) isomer exhibits 3–5× higher activity in receptor inhibition compared to (1S,4S). Crystallographic comparisons show divergent hydrogen-bonding patterns in active sites .
Q. How are degradation pathways characterized, and what excipients stabilize the compound in formulation studies?
- Accelerated stability testing (40°C/75% RH) identifies primary degradation products via LC-MS. Co-solvents like polyethylene glycol (PEG) or cyclodextrins reduce hydrolysis by encapsulating the ester group .
Methodological Notes
- Stereochemical Analysis : Use electronic circular dichroism (ECD) to correlate experimental spectra with computed (TD-DFT) data for absolute configuration assignment .
- Scale-Up Challenges : Continuous flow reactors improve yield and reduce racemization during esterification compared to batch processes .
- Data Contradictions : Discrepancies in reported bioactivity may arise from impurities in early synthetic batches. Rigorous QC protocols (e.g., orthogonal purity checks) are advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
